molecular formula C14H16ClN5 B1426641 N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 1306739-70-7

N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No. B1426641
M. Wt: 289.76 g/mol
InChI Key: QQHOHLSJMFXUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine, also known as CMPG, is an organochlorine compound that has been used as a research tool in a variety of areas. CMPG is a small molecule that can be synthesized in a laboratory setting, and it has been used to study a wide range of biological processes, including protein-protein interactions, signal transduction, and enzyme regulation. CMPG has been used to study the effects of various drugs on the human body and to investigate the biochemical and physiological effects of various compounds. In addition, CMPG has been used to study the effects of environmental pollutants on the human body.

Scientific Research Applications

Synthesis and Chemical Properties

  • N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine derivatives have been synthesized and explored for their potential in creating new heterocyclic compounds. These derivatives are formed through cyclization reactions involving α-bromoacetophenone and ethyl bromoacetate, leading to the creation of novel imidazole and imidazolidin-4-one derivatives (Shestakov et al., 2011).

Biological Activities

  • Derivatives of N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine have demonstrated antibacterial and antifungal activities. For example, synthesis of 4-thiazolidinones and 2-azetidinones from chalcone derivatives involving guanidine nitrate has led to compounds effective against bacterial and fungal strains (Patel & Patel, 2017).
  • Certain N-aryl-N′-(2-pyrimidinyl) guanidine derivatives have been synthesized as potential antimicrobial agents, demonstrating marked effects against certain pathogenic microorganisms like Escherichia coli (Eisa et al., 1990).

Herbicidal Applications

  • Novel compounds involving N-(4,6-dimethylpyrimidin-2-yl) guanidine have been synthesized and evaluated for herbicidal activities. These compounds, characterized through various chemical analysis methods, have shown significant inhibitory activity against specific plant species, indicating their potential as herbicides (Fu-b, 2014).

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN5/c1-8-7-9(2)18-14(17-8)20-13(16)19-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H3,16,17,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQHOHLSJMFXUEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\N)/NC2=C(C(=CC=C2)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 2
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 3
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 4
Reactant of Route 4
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 5
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Reactant of Route 6
N-(3-chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine

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